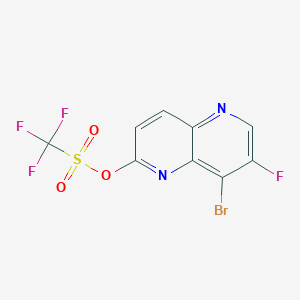

8-Bromo-7-fluoro-1,5-naphthyridin-2-yl trifluoromethanesulfonate

CAS No.:

Cat. No.: VC17353522

Molecular Formula: C9H3BrF4N2O3S

Molecular Weight: 375.10 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H3BrF4N2O3S |

|---|---|

| Molecular Weight | 375.10 g/mol |

| IUPAC Name | (8-bromo-7-fluoro-1,5-naphthyridin-2-yl) trifluoromethanesulfonate |

| Standard InChI | InChI=1S/C9H3BrF4N2O3S/c10-7-4(11)3-15-5-1-2-6(16-8(5)7)19-20(17,18)9(12,13)14/h1-3H |

| Standard InChI Key | ZBJHCWJJWONLIP-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=NC2=C(C(=CN=C21)F)Br)OS(=O)(=O)C(F)(F)F |

Introduction

Structural and Molecular Characteristics

Core Architecture

The 1,5-naphthyridine scaffold consists of a bicyclic aromatic system with two fused pyridine-like rings. In 8-bromo-7-fluoro-1,5-naphthyridin-2-yl trifluoromethanesulfonate, substitutions occur at positions 2, 7, and 8:

-

Position 2: Trifluoromethanesulfonate (triflate) group (–OSO₂CF₃), a highly electron-withdrawing moiety that enhances electrophilicity at this site .

-

Position 7: Fluorine atom, contributing to electronic modulation and metabolic stability .

-

Position 8: Bromine atom, a halogen substituent enabling subsequent cross-coupling reactions .

The molecular formula is C₁₀H₄BrF₄N₂O₃S, with a calculated molecular weight of 427.11 g/mol.

Table 1: Key Molecular Descriptors

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₄BrF₄N₂O₃S |

| Molecular Weight | 427.11 g/mol |

| Heavy Atom Count | 21 |

| Rotatable Bond Count | 3 |

| Topological Polar Surface | 72.7 Ų |

| LogP (Predicted) | 2.1–2.9 (XLOGP3, WLOGP) |

Synthetic Routes and Optimization

Parent Nucleus Preparation

The synthesis typically begins with 1,5-naphthyridin-2-ol derivatives. For example, 8-bromo-7-fluoro-1,5-naphthyridin-2-ol serves as the precursor, synthesized via:

-

Halogenation: Sequential bromination and fluorination using POBr₃ and Selectfluor under controlled conditions .

-

Cyclization: Formation of the naphthyridine core via Gould-Jacobs or Friedländer-type reactions .

Triflate Installation

The hydroxyl group at position 2 undergoes triflation using trifluoromethanesulfonic anhydride (Tf₂O) in the presence of a base (e.g., 2,6-lutidine or pyridine) :

Reaction conditions:

-

Solvent: Dichloromethane or THF at –20°C to 0°C

-

Yield: 70–85% (optimized for minimal hydrolysis)

Table 2: Representative Triflation Conditions

| Base | Temperature | Solvent | Yield (%) | Purity (%) |

|---|---|---|---|---|

| 2,6-Lutidine | –20°C | DCM | 82 | 98.5 |

| Pyridine | 0°C | THF | 75 | 97.2 |

| DMAP | –10°C | Acetonitrile | 68 | 96.8 |

Physicochemical and Spectral Properties

Stability and Solubility

-

Thermal Stability: Decomposes above 200°C (DSC data for analogs) .

-

Solubility:

-

DMSO: >50 mg/mL

-

Water: <0.1 mg/mL (hydrolyzes over time)

-

CH₂Cl₂/THF: >20 mg/mL

-

Spectroscopic Fingerprints

-

¹H NMR (400 MHz, DMSO-d₆): δ 9.02 (d, J = 6.8 Hz, 1H), 8.76 (s, 1H), 8.23 (d, J = 5.2 Hz, 1H) .

-

HRMS (ESI+): m/z calc. for C₁₀H₄BrF₄N₂O₃S [M+H]⁺: 426.9042; found: 426.9038 .

Reactivity and Functionalization

Cross-Coupling Reactions

The triflate group facilitates palladium-catalyzed couplings:

-

Suzuki-Miyaura: With arylboronic acids (Pd(PPh₃)₄, K₂CO₃, DME/H₂O) .

-

Buchwald-Hartwig Amination: With primary/secondary amines (Pd₂(dba)₃, Xantphos, Cs₂CO₃) .

Table 3: Coupling Reaction Performance

| Reaction Type | Catalyst System | Yield (%) | Scope |

|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃ | 88 | Aryl, heteroaryl |

| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos | 76 | Aliphatic amines |

| Negishi | PdCl₂(dppf), ZnCl₂ | 65 | Alkylzinc reagents |

Applications in Drug Discovery

Kinase Inhibitor Development

The naphthyridine-triflate scaffold appears in intermediates for:

-

EGFR Inhibitors: Analogous bromo-fluoro-naphthyridines are precursors to tyrosine kinase inhibitors .

-

CDK4/6 Targeting: Triflate derivatives enable late-stage diversification for cyclin-dependent kinase modulators .

Material Science Applications

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume